
ドラビリン
説明
ドラビリンは、メルク&カンパニーによって開発された非ヌクレオシド系逆転写酵素阻害剤です。主にHIV-1感染症の治療に使用されます。 ドラビリンは、ウイルス複製に不可欠な逆転写酵素を標的とすることで、HIVウイルスの複製を阻害する有効性で知られています .
2. 製法
合成経路と反応条件: ドラビリンは、重要な中間体の形成を含む多段階プロセスによって合成されます。合成は、3-クロロ-5-(1-((4-メチル-5-オキソ-4,5-ジヒドロ-1H-1,2,4-トリアゾール-3-イル)メチル)-2-オキソ-4-(トリフルオロメチル)-1,2-ジヒドロ-3-ピリジニル)オキシ)ベンゾニトリルの調製から始まります。 この中間体は、次いで塩素化、ニトロ化、環化などの様々な反応条件に付され、最終生成物が得られます .
工業的生産方法: 工業的な環境では、ドラビリンの生産は、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成によって行われます。 このプロセスには、通常、精製と品質管理のために高速液体クロマトグラフィー (HPLC) が使用されます .
科学的研究の応用
Efficacy in Clinical Trials
Key Clinical Studies:
- DRIVE-FORWARD Study : This pivotal trial compared doravirine combined with tenofovir disoproxil fumarate and lamivudine against a regimen of darunavir/ritonavir plus emtricitabine/tenofovir disoproxil fumarate. Results indicated that doravirine was non-inferior to darunavir in achieving viral suppression (84% vs. 80% at week 48) and showed similar CD4 count improvements .
- DRIVE-AHEAD Study : Focused on treatment-naïve adults, this study found that doravirine effectively reduced HIV-1 RNA levels below 50 copies/mL, similar to comparator treatments, while also demonstrating better lipid profiles and fewer neuropsychiatric adverse events .
- DRIVE-SHIFT Study : This study evaluated doravirine in treatment-experienced patients with virological suppression. The findings confirmed doravirine's non-inferiority in maintaining viral load below 50 copies/mL and highlighted its favorable safety profile compared to traditional regimens .
Safety and Tolerability
Doravirine has shown a favorable safety profile across multiple studies. In the DRIVE-FORWARD trial, adverse event rates were similar between doravirine and darunavir groups, with significantly fewer neuropsychiatric events reported for doravirine . The overall tolerability was high, with lower rates of discontinuation due to adverse effects compared to other NNRTIs like efavirenz .
Combination Therapies
Recent research has explored the potential of doravirine in combination with other antiretroviral agents:
- Doravirine/Islatravir Combination : A clinical trial is underway to evaluate this two-drug regimen's effectiveness compared to standard three-drug therapies. Preliminary insights suggest that this combination may enhance patient adherence and quality of life due to its simplified dosing regimen .
- Fixed-Dose Combinations : Doravirine is also available in fixed-dose combinations, which have been shown to maintain efficacy while improving patient compliance due to reduced pill burden .
Summary of Findings
The following table summarizes the key findings from various studies on doravirine:
Study | Population | Efficacy | Safety Profile |
---|---|---|---|
DRIVE-FORWARD | Treatment-naïve adults | Non-inferior viral suppression | Similar adverse events to darunavir |
DRIVE-AHEAD | Treatment-naïve adults | Effective viral load reduction | Fewer neuropsychiatric events |
DRIVE-SHIFT | Treatment-experienced | Maintained viral suppression | High tolerability |
Doravirine/Islatravir Trial | Treatment-naïve adults | Potentially effective two-drug regimen | Ongoing evaluation |
作用機序
ドラビリンは、HIV-1逆転写酵素の活性部位近くの疎水性ポケットに結合することで作用します。この結合は酵素の活性を阻害し、ウイルスRNAゲノムから相補的DNA (cDNA) の合成を阻止します。 その結果、HIVウイルスの複製が停止し、患者の体内のウイルス量を減らします .
類似化合物:
- エファビレンツ
- リルピビリン
- エトラビリン
比較: ドラビリンは、エファビレンツに比べて、より長い半減期と神経精神的な副作用が少ないなど、良好な薬物動態を示すことから、非ヌクレオシド系逆転写酵素阻害剤の中でユニークです。 さらに、ドラビリンは、一般的なNNRTI耐性変異に対して有効性が示されており、抗レトロウイルス療法において貴重な選択肢となっています .
ドラビリンの独自の耐性プロファイルと、薬物相互作用の可能性が低いことは、類似の化合物に対する利点をさらに強調しています .
生化学分析
Biochemical Properties
Doravirine is a pyridinone NNRTI with potent antiviral activity against wild-type HIV-1 virus and common NNRTI variants . It interacts with the enzyme reverse transcriptase, which is crucial for HIV to generate complementary DNA (cDNA) to its RNA genome. This cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication .
Cellular Effects
Doravirine influences cell function by inhibiting the action of reverse transcriptase, thereby preventing the replication of HIV-1 . It has been observed to have fewer adverse effects, including neuropsychiatric effects, compared to other NNRTIs .
Molecular Mechanism
Doravirine exerts its effects at the molecular level by binding to and inhibiting the action of reverse transcriptase . This prevents the enzyme from generating cDNA from the HIV-1 RNA genome, thereby blocking the replication of the virus .
Temporal Effects in Laboratory Settings
Doravirine has shown long-term effectiveness and safety in people living with HIV-1, mostly virologically suppressed . The combination of Doravirine plus abacavir/lamivudine has shown even better safety and effectiveness than tenofovir/emtricitabine .
Dosage Effects in Animal Models
In animal models, therapeutic and supra-therapeutic doses of Doravirine induced very low mortality and mild morphological alterations compared to Efavirenz exposure also in the sub-therapeutic ranges .
Metabolic Pathways
Doravirine undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . It is metabolized via CYP3A enzymes and is thus susceptible to interactions with CYP3A inhibitors and inducers .
Transport and Distribution
Following oral administration, Doravirine is rapidly absorbed with a median time to maximum plasma concentration of 1–4 hours . The pharmacokinetics of Doravirine are not greatly influenced by sex, age, race, or hepatic impairment .
準備方法
Synthetic Routes and Reaction Conditions: Doravirine is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 3-chloro-5-(1-((4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinyl)oxy)benzonitrile. This intermediate is then subjected to various reaction conditions, including chlorination, nitration, and cyclization, to yield the final product .
Industrial Production Methods: In industrial settings, the production of doravirine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
反応の種類: ドラビリンは、以下の様ないくつかの種類の化学反応を起こします。
酸化: ドラビリンは、特定の条件下で酸化されて、様々な酸化誘導体になりえます。
還元: 還元反応は、ドラビリン分子の官能基を修飾するために用いることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、薬理学的特性が変化している可能性のあるドラビリンの様々な誘導体があります .
4. 科学研究への応用
ドラビリンは、以下の様な科学研究において幅広く応用されています。
化学: 非ヌクレオシド系逆転写酵素阻害剤の研究のためのモデル化合物として使用されます。
生物学: HIV-1複製や耐性メカニズムの研究に使用されます。
医学: HIV-1治療のための抗レトロウイルス療法の開発に不可欠です。
類似化合物との比較
- Efavirenz
- Rilpivirine
- Etravirine
Comparison: Doravirine is unique among non-nucleoside reverse transcriptase inhibitors due to its favorable pharmacokinetic profile, including a longer half-life and fewer neuropsychiatric side effects compared to efavirenz. Additionally, doravirine has shown efficacy against common NNRTI-resistant mutations, making it a valuable option in antiretroviral therapy .
Doravirine’s distinct resistance profile and lower potential for drug-drug interactions further highlight its advantages over similar compounds .
生物活性
Doravirine (DOR) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed for the treatment of HIV-1 infections. It is notable for its unique mechanism of action, pharmacokinetic properties, and favorable safety profile. This article provides a comprehensive overview of the biological activity of doravirine, including its mechanism of action, efficacy in clinical trials, safety data, and resistance profiles.
Doravirine functions as an allosteric inhibitor of HIV-1 reverse transcriptase (RT), binding to a hydrophobic pocket in the p66 subunit of the RT heterodimer. This binding induces conformational changes that inhibit the enzyme's ability to synthesize viral DNA from RNA, effectively blocking viral replication . Unlike other NNRTIs, doravirine does not significantly inhibit human DNA polymerases α, β, and γ, which minimizes potential cytotoxic effects on host cells .
Pharmacokinetics
The pharmacokinetic profile of doravirine shows an absolute bioavailability of approximately 64% with a half-life that supports once-daily dosing. The drug exhibits low potential for drug-drug interactions due to its minimal involvement with major drug-metabolizing enzymes .
Efficacy in Clinical Trials
Doravirine has been evaluated in several clinical trials, demonstrating robust efficacy in both treatment-naive and treatment-experienced populations. Key findings from notable studies include:
- DRIVE-FORWARD Trial : In this Phase 3 trial, doravirine was compared to efavirenz (EFV) in treatment-naive adults. At week 48, 84% of participants on doravirine achieved HIV-1 RNA levels <50 copies/mL compared to 81% on EFV .
- Long-term Efficacy : A follow-up analysis at 192 weeks showed that 83% of participants maintained viral suppression on doravirine-based regimens . The DRIVE-AHEAD trial similarly confirmed non-inferiority to darunavir/ritonavir over 96 weeks .
Study Name | Population | Primary Endpoint | DOR Efficacy (%) | Comparator Efficacy (%) |
---|---|---|---|---|
DRIVE-FORWARD | Treatment-naive | HIV-1 RNA <50 copies/mL at week 48 | 84 | 81 |
DRIVE-AHEAD | Treatment-experienced | Virologic suppression at week 96 | 83 | 80 |
Long-term Analysis | Treatment-naive | Virologic suppression at week 192 | 83 | - |
Safety Profile
Doravirine is associated with a favorable safety profile compared to other antiretrovirals. In the DRIVE-FORWARD trial:
- Neuropsychiatric events such as dizziness were reported in only 9% of participants on doravirine versus 37% on EFV (p < 0.001) .
- Weight gain was minimal across treatment groups, comparable to non-HIV-infected populations .
Resistance Profile
Doravirine exhibits a high genetic barrier to resistance. It retains activity against common NNRTI mutations such as K103N, Y181C, and G190A. This characteristic makes it a viable option for patients with prior NNRTI exposure .
Case Studies and Real-World Data
Recent real-world studies have reinforced the efficacy and safety findings from clinical trials. A multicenter Italian study reported that doravirine maintained virologic suppression in treatment-experienced individuals with a low incidence of adverse effects and drug discontinuation rates similar to those observed in clinical trials .
特性
IUPAC Name |
3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOVIPSKUPPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158386 | |
Record name | Doravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor of HIV-1. Reverse transcriptase is the enzyme with which HIV generates complementary DNA (cDNA) to its RNA genome - this cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication. Doravirine inhibits HIV-1 replication by non-competitively inhibiting HIV-1 reverse transcriptase. Doravirine does not, however, inhibit the human cellular DNA polymerases α, ß, and mitochondrial DNA polymerase γ. | |
Record name | Doravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12301 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1338225-97-0 | |
Record name | Doravirine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doravirine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12301 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DORAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。